PKC Inhibition Potency and Kinase Selectivity: Sangivamycin vs. H-7
Sangivamycin inhibits protein kinase C (PKC) with Ki = 11–15 μM, exhibiting potency equivalent to the isoquinolinesulfonamide inhibitor H-7. Critically, sangivamycin demonstrates selective PKC inhibition compared to cAMP-dependent protein kinase (PKA), a property not observed with H-7 [1]. This differential selectivity profile is essential for studies requiring PKC-specific pathway interrogation without confounding PKA inhibition.
| Evidence Dimension | PKC inhibition potency |
|---|---|
| Target Compound Data | Ki = 11–15 μM (native PKC: 11 μM; catalytic fragment: 15 μM) |
| Comparator Or Baseline | H-7: equivalent potency as PKC inhibitor |
| Quantified Difference | Equivalent potency for PKC; sangivamycin selectively inhibits PKC over PKA, H-7 does not |
| Conditions | Cell-free kinase assay; competitive with respect to ATP; noncompetitive with respect to histone and lipid cofactors |
Why This Matters
Procurement selection hinges on sangivamycin's unique combination of PKC potency and kinase selectivity versus H-7, enabling more precise experimental dissection of PKC-dependent signaling pathways.
- [1] Loomis CR, Bell RM. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. J Biol Chem. 1988;263(4):1682-1692. View Source
